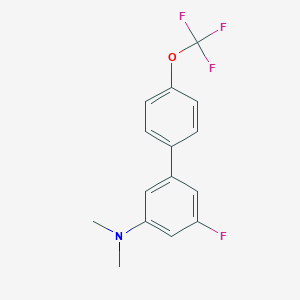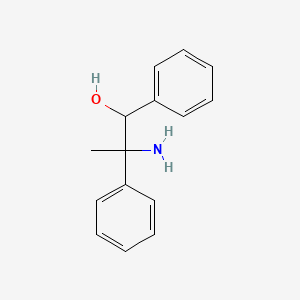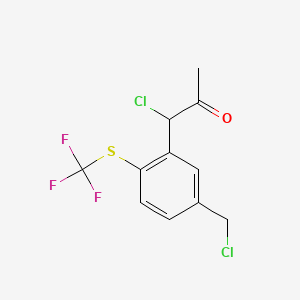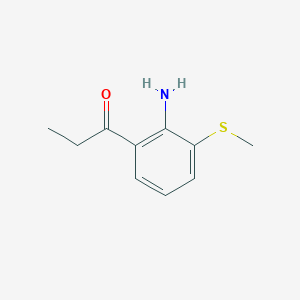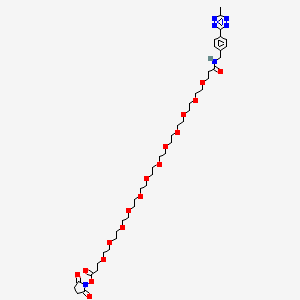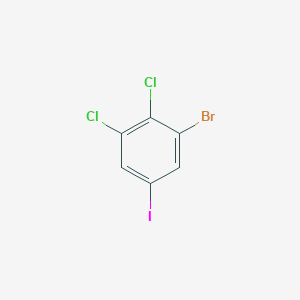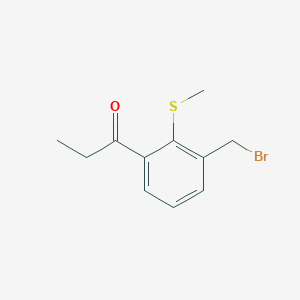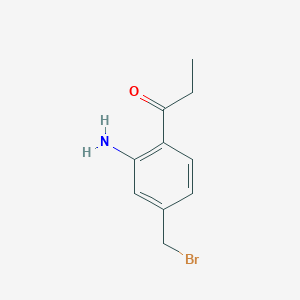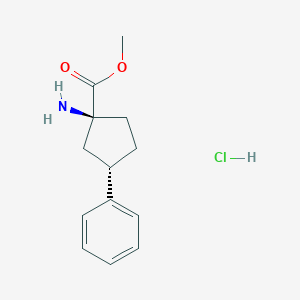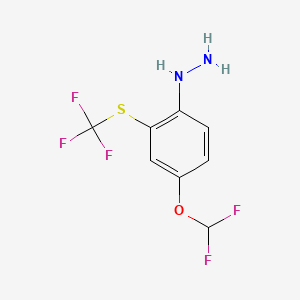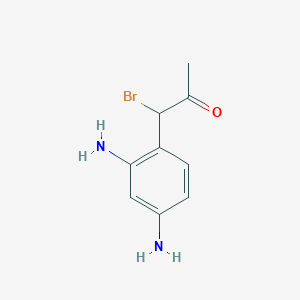
1-Bromo-1-(2,4-diaminophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(2,4-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom, two amino groups, and a ketone group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2,4-diaminophenyl)propan-2-one typically involves the bromination of 1-(2,4-diaminophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(2,4-diaminophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Oxidizing agents like potassium permanganate in water or hydrogen peroxide in acetic acid.
Major Products Formed
Substitution: Formation of 1-(2,4-diaminophenyl)propan-2-ol or 1-(2,4-diaminophenyl)propan-2-amine.
Reduction: Formation of 1-Bromo-1-(2,4-diaminophenyl)propan-2-ol.
Oxidation: Formation of 1-Bromo-1-(2,4-dinitrophenyl)propan-2-one.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(2,4-diaminophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(2,4-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino groups play a crucial role in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-(2,4-diaminophenyl)propan-2-one can be compared with other similar compounds such as:
1-Bromo-1-(4-methoxyphenyl)propan-2-one: Differing by the presence of a methoxy group instead of amino groups.
1-Bromo-1-(3,4-dimethylphenyl)propan-2-one: Differing by the presence of methyl groups instead of amino groups.
1-Bromo-1-(2-bromophenyl)propan-2-one: Differing by the presence of an additional bromine atom on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
1-bromo-1-(2,4-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11BrN2O/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,11-12H2,1H3 |
InChI-Schlüssel |
LIGWJEXTZAZEQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


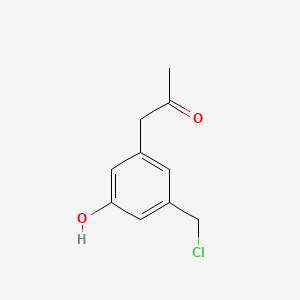
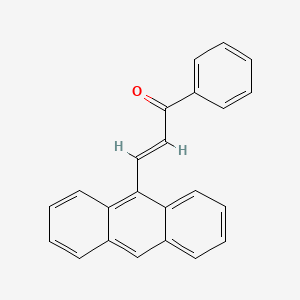
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
